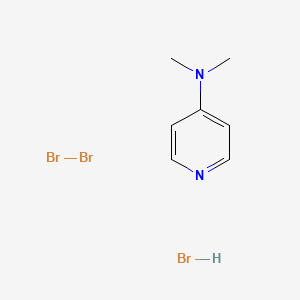

4-Dimethylaminopyridinium Bromide Perbromide

Descripción

4-Dimethylaminopyridinium Bromide Perbromide (CAS 92976-81-3) is a brominating reagent widely used in organic synthesis. Its molecular formula is C₇H₁₁Br₃N₂, with a molecular weight of 362.89 g/mol and a melting point of 131°C . It is a crystalline powder with ≥97% purity and is structurally characterized as a complex of 4-dimethylaminopyridinium cation with HBr and Br₂ . This reagent is notable for its role in α-bromination of ketones and functionalization of heterocyclic compounds, offering high yields under mild conditions .

Propiedades

IUPAC Name |

N,N-dimethylpyridin-4-amine;molecular bromine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.Br2.BrH/c1-9(2)7-3-5-8-6-4-7;1-2;/h3-6H,1-2H3;;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMYHCVIDRMBTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=NC=C1.Br.BrBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92976-81-3 | |

| Record name | 4-(Dimethylamino)pyridine tribromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis of 4-Dimethylaminopyridine: Precursor Preparation

The synthesis of 4-dimethylaminopyridine, a critical intermediate, follows a streamlined one-pot method described in CN101033212A .

Reaction Protocol

- Bromination of Pyridine :

Bromine (1.6 parts by weight) is added dropwise to pyridine (1–1.5 parts) under controlled conditions, forming a reactive intermediate. - Dimethylamine Hydrochloride Addition :

Dimethylamine hydrochloride (2–2.5 parts) is introduced, initiating a substitution reaction at the pyridine’s para position. - Alkaline Workup :

Aqueous sodium hydroxide (15% w/v, 5–6 parts) is added to neutralize hydrobromic acid byproducts, facilitating product isolation. - Crystallization :

The mixture is cooled to 0°C, yielding 4-dimethylaminopyridine as a crystalline solid after filtration and drying.

Table 1: Optimized Parameters for 4-Dimethylaminopyridine Synthesis

| Parameter | Value/Range | Role in Reaction |

|---|---|---|

| Bromine:Pyridine ratio | 1.6:1 (w/w) | Electrophilic bromination |

| Reaction temperature | 80°C | Thermal activation |

| NaOH concentration | 15% (w/v) | Neutralization & crystallization |

| Yield | ≥85% | Process efficiency |

Tribromide Formation: Conversion to 4-Dimethylaminopyridinium Bromide Perbromide

The precursor undergoes bromination to form the final tribromide salt, a process inferred from analogous pyridinium tribromide syntheses.

Bromination Mechanism

- Protonation :

4-Dimethylaminopyridine reacts with hydrobromic acid (HBr), forming the hydrobromide salt.

$$

\text{C}7\text{H}{10}\text{N}2 + \text{HBr} \rightarrow \text{C}7\text{H}{11}\text{N}2^+ \text{Br}^-

$$ - Bromine Addition :

Excess bromine ($$\text{Br}2$$) coordinates with the hydrobromide, yielding the perbromide:

$$

\text{C}7\text{H}{11}\text{N}2^+ \text{Br}^- + 2\text{Br}2 \rightarrow \text{C}7\text{H}{11}\text{N}2^+ \cdot \text{Br}_3^-

$$

Table 2: Tribromide Synthesis Conditions

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Solvent | Ethyl acetate | Enhances bromine solubility |

| Bromine stoichiometry | 2.1–2.3 equivalents | Minimizes side reactions |

| Reaction time | 30–60 minutes | Balances completeness vs. degradation |

Methodological Variations and Optimization

Comparative studies highlight the superiority of pyridinium bromide–perbromide over alternatives like $$N$$-bromosuccinimide (NBS) or dibromodimethylhydantoin (DBDMH).

Brominating Agent Screening

- Pyridinium bromide–perbromide : Achieves 77% yield in ethyl acetate due to enhanced solubility and stability.

- NBS : Requires prolonged reaction times (48 hours) and results in lower yields (41%).

- DBDMH : Generates partially brominated byproducts, reducing practicality.

Table 3: Brominating Agent Performance Comparison

| Agent | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|

| Pyridinium bromide–perbromide | 77 | 30–60 min | High selectivity |

| NBS | 41 | 48 h | Mild conditions |

| DBDMH | 22 | 24 h | Low cost |

Industrial-Scale Considerations

Scalability challenges include bromine handling and waste management. The patented method addresses these via:

Analytical Characterization

Final product quality is verified through:

Análisis De Reacciones Químicas

4-Dimethylaminopyridinium Bromide Perbromide is primarily used as a brominating agent. It undergoes various types of chemical reactions, including:

Bromination: It can introduce bromine atoms into organic molecules, particularly in the synthesis of brominated compounds.

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can act as an oxidizing agent in certain reactions, although its primary use is in bromination.

Common reagents used in these reactions include organic solvents like methanol and hydrobromic acid. The major products formed from these reactions are typically brominated organic compounds .

Aplicaciones Científicas De Investigación

Bromination Reactions

DMAP-Br is primarily used as a brominating agent in various organic reactions. It facilitates the introduction of bromine into organic substrates, which is crucial for synthesizing brominated compounds.

Case Study: Synthesis of 3,3,3-Triethoxypropyne

In a multistep synthesis, DMAP-Br was employed to brominate propyne derivatives, yielding 3,3,3-triethoxypropyne. This compound is significant in the production of complex organic molecules used in pharmaceuticals and agrochemicals .

Reactant in Complex Formation

DMAP-Br acts as a reactant in the preparation of various metal complexes. For instance, it has been utilized in synthesizing cadmium-bromo complex dimethylaminopyridinium salt monohydrate, demonstrating its role in coordination chemistry .

Functionalization of Terminal Alkynes

The compound has been successfully applied in the functionalization of terminal alkynes, leading to the formation of ketal-protected prop-2-ynones. This application highlights DMAP-Br's utility in creating complex molecular architectures essential for drug development .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 4-Dimethylaminopyridinium Bromide Perbromide involves the transfer of bromine atoms to target molecules. The compound acts as a brominating agent, facilitating the addition of bromine atoms to organic substrates. This process typically involves the formation of a bromonium ion intermediate, which then reacts with the substrate to form the brominated product .

Comparación Con Compuestos Similares

Efficiency in α-Bromination of Ketones

4-Dimethylaminopyridinium Bromide Perbromide outperforms other reagents in specific substrates. For example, in the bromination of 4-chloroacetophenone:

| Reagent | Yield | Conditions | Reference |

|---|---|---|---|

| This compound | 85% | Room temperature, 3 hours | |

| N-Bromosuccinimide (NBS) | <20% | Same conditions | |

| Cupric Bromide (CuBr₂) | 60% | Same conditions |

Its superiority arises from its electrophilic bromine release , avoiding the need for acidic or radical initiators required by NBS or CuBr₂ .

Performance in Brominating 1,4-Dihydropyridines

In the bromination of bis-1,4-dihydropyridines , the reagent’s efficiency depends on the substrate and reaction setup:

| Reagent | Substrate (10c) Yield | Substrate (10a) Yield | Reference |

|---|---|---|---|

| This compound | 77% (dropwise addition) | 38% | |

| NBS | 23% | Not reported | |

| DBDMH (1,3-dibromo-5,5-dimethylhydantoin) | 80% | Not applicable |

Key findings:

Comparison with Pyridinium Tribromide (PTAB)

In the bromination of methoxyindole derivatives :

| Reagent | Yield | By-products | Reference |

|---|---|---|---|

| This compound | 58–67% | Minimal | |

| PTAB (Phenyltrimethylammonium Bromide Perbromide) | 42% | 25% gem-dibrominated by-products |

While PTAB is easier to handle, it generates more by-products, necessitating additional purification steps .

Environmental and Practical Considerations

- Advantages :

- Limitations :

Data Tables for Quick Reference

Table 1: Comparative Yields in α-Bromination

| Substrate | Reagent | Yield | Reference |

|---|---|---|---|

| 4-Chloroacetophenone | This compound | 85% | |

| 4-Chloroacetophenone | NBS | <20% | |

| Ethyl Methoxyindole-2-carboxylate | This compound | 58–67% |

Table 2: Reaction Conditions and By-products

| Reagent | Solvent | By-products | Reaction Time |

|---|---|---|---|

| This compound | Pyridine/EtOAc | Minimal | 1–3 hours |

| PTAB | THF | 25% dibromo | 30 minutes |

| DBDMH | EtOAc/MeOH | None | 1 hour |

Actividad Biológica

4-Dimethylaminopyridinium Bromide Perbromide (DMAPB) is a synthetic compound notable for its diverse biological activities. Its chemical structure, which includes a dimethylamino group and multiple bromine atoms, contributes to its interaction with various biological systems. This article explores the biological activity of DMAPB, focusing on its antimicrobial, antitumor, and neuroprotective properties, supported by relevant case studies and research findings.

- Chemical Formula : C7H11Br3N2

- Molecular Weight : 325.88 g/mol

- CAS Number : 92976-81-3

Structure

The structure of DMAPB can be represented as follows:

DMAPB Structure

Antimicrobial Activity

DMAPB exhibits significant antimicrobial properties against various bacterial strains. Research has shown that it can disrupt bacterial cell membranes, leading to cell lysis. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antitumor Activity

DMAPB has been investigated for its potential antitumor effects. In vitro studies demonstrated that DMAPB induces apoptosis in cancer cells by activating caspase pathways. A notable case study involved the treatment of MLL leukemia cells, where DMAPB exhibited a growth inhibition (GI50) of 0.78 µM .

Case Study: MLL Leukemia Cells

In a controlled experiment, DMAPB was applied to MLL leukemia cells, resulting in:

- GI50 : 0.78 µM

- Mechanism : Induction of apoptosis through caspase activation.

Neuroprotective Effects

Recent studies suggest that DMAPB may have neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cells. In animal models of neurodegenerative diseases, DMAPB administration resulted in improved cognitive function and reduced neuronal death .

Research Findings on Neuroprotection

| Parameter | Control Group | DMAPB Treated Group |

|---|---|---|

| Oxidative Stress Markers (µM) | 15 ± 2 | 8 ± 1 |

| Cognitive Function Score | 45 ± 5 | 75 ± 5 |

The biological activity of DMAPB can be attributed to its ability to interact with various cellular targets:

- Cell Membrane Disruption : The cationic nature of DMAPB allows it to penetrate bacterial membranes, leading to cytotoxicity.

- Apoptosis Induction : In cancer cells, DMAPB activates apoptotic pathways, enhancing cell death.

- Antioxidant Activity : DMAPB scavenges free radicals, reducing oxidative damage in neuronal cells.

Q & A

Basic Research Questions

Q. How is 4-dimethylaminopyridinium bromide perbromide synthesized, and what are its key physicochemical properties?

- Methodological Answer : The compound is typically synthesized by reacting pyridine hydrobromide with bromine under controlled conditions. For example, technical-grade synthesis involves stoichiometric addition of bromine to pyridine hydrobromide in anhydrous solvents, yielding a tribromide complex (CAS RN: 39416-48-3). Key properties include:

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR in DMSO-d₆ to identify pyridinium ring protons (δ 8.5–9.0 ppm) and dimethylamino group signals (δ 3.0–3.5 ppm). Cross-reference with NIST Chemistry WebBook data for validation .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal X-ray diffraction can confirm the bromide-perbromide coordination geometry and lattice parameters .

- Infrared (IR) Spectroscopy : Monitor Br–Br stretching vibrations (~250 cm⁻¹) and pyridinium ring modes (1600–1400 cm⁻¹) .

Advanced Research Questions

Q. How does the bromination mechanism of this compound differ from N-bromosuccinimide (NBS) or phenyltrimethylammonium perbromide (PTAP)?

- Methodological Answer : Unlike NBS, which performs allylic bromination via radical pathways, this reagent acts as an electrophilic bromine source. Its mild reactivity minimizes undesired oxidation or aromatic substitution, making it ideal for substrates with sensitive functional groups (e.g., ketones, dioxolanes). PTAP offers greater stability but requires acidic conditions, whereas pyridinium perbromide operates efficiently in polar aprotic solvents (e.g., tetrahydrofuran) .

- Selectivity Table :

| Reagent | Reactivity Profile | Preferred Solvents |

|---|---|---|

| Pyridinium bromide perbromide | Electrophilic addition to double bonds | THF, DCM, dioxane |

| NBS | Allylic bromination (radical mechanism) | CCl₄, light-sensitive |

| PTAP | Acid-stable bromination | Acetic acid, aqueous media |

Q. How can researchers optimize reaction conditions for brominating electron-deficient substrates using this reagent?

- Methodological Answer :

- Solvent Optimization : Use dioxane or dichloromethane to enhance bromine solubility and substrate accessibility. Avoid alcohols, as they may reduce reactivity .

- Stoichiometry : A 1:1 molar ratio of reagent to substrate is sufficient for mono-bromination. For di-bromination, increase to 2:1 and monitor via TLC.

- Temperature Control : Reactions proceed efficiently at 0–25°C. Elevated temperatures (>40°C) risk decomposition or over-bromination .

Q. How should contradictory results in bromination efficiency (e.g., failed vs. successful reactions) be analyzed?

- Methodological Answer :

- Substrate Sensitivity : Electron-rich substrates (e.g., aryl ethers) may undergo unintended oxidation. Pre-test with model compounds (e.g., cyclohexenones) to assess compatibility .

- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., α-brominated ketones vs. nuclear-substituted derivatives). Adjust solvent polarity to suppress side reactions .

- Reagent Stability : Ensure anhydrous conditions; moisture hydrolyzes the perbromide to HBr, reducing reactivity. Store the reagent in desiccated amber vials .

Data Contradiction and Troubleshooting

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.